REACTION_CXSMILES
|
C[O:2][C:3]1([O:9][CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[CH3:11][C:12]([O:16]O)([CH3:15])[CH2:13][CH3:14]>C1(C)C=CC(S(O)(=O)=O)=CC=1.CS(C)=O>[CH3:10][O:9][C:3]1([O:2][O:16][C:12]([CH3:15])([CH3:11])[CH2:13][CH3:14])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
COC1(CCCCC1)OC
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
CC(CC)(C)OO
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 20° C., into which
|
Type
|
ADDITION
|
Details
|
was added dropwise another solution
|
Type
|
ADDITION
|
Details
|
The solution was treated in the same manner
|
Name
|
|
Type
|
product
|
Smiles
|
COC1(CCCCC1)OOC(CC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.8 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |